1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Description
The compound “1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline” is likely to be a derivative of beta-carboline, which is a type of indole alkaloid . The 2,4-dimethoxyphenyl group attached to it suggests that it has undergone substitution at the 1-position of the beta-carboline structure .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the beta-carboline core, followed by substitution with the 2,4-dimethoxyphenyl group. The beta-carboline core can be synthesized through Pictet-Spengler reaction . The 2,4-dimethoxyphenyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a beta-carboline core, which is a tricyclic structure consisting of two benzene rings fused to a pyridine ring . The 2,4-dimethoxyphenyl group would be attached to one of the carbon atoms of the beta-carboline core .Chemical Reactions Analysis
As an indole alkaloid, this compound could potentially undergo a variety of chemical reactions. The presence of the 2,4-dimethoxyphenyl group might influence the reactivity of the compound, potentially activating or deactivating certain positions on the beta-carboline core towards electrophilic or nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a beta-carboline derivative, it is likely to be a solid at room temperature . The presence of the 2,4-dimethoxyphenyl group could potentially influence its solubility and other physical properties .Future Directions
The study of beta-carboline derivatives is an active area of research due to their potential biological activity . Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-22-12-7-8-15(17(11-12)23-2)18-19-14(9-10-20-18)13-5-3-4-6-16(13)21-19/h3-8,11,18,20-21H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLNFDGKAGXRFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.